molecular formula C14H8Br2Cl2O2 B14913788 3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B14913788
M. Wt: 438.9 g/mol
InChI Key: AKSIHCCITXXWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the following steps:

    Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the benzene ring.

    Etherification: The brominated intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzoic acid.

    Reduction: 3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and chlorine substituents may also contribute to its reactivity and biological activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and potential applications. The presence of both bromine and chlorine atoms on the benzene ring can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C14H8Br2Cl2O2

Molecular Weight

438.9 g/mol

IUPAC Name

3,5-dibromo-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H8Br2Cl2O2/c15-11-3-8(6-19)4-12(16)14(11)20-7-9-1-2-10(17)5-13(9)18/h1-6H,7H2

InChI Key

AKSIHCCITXXWPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.